罗丹明钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

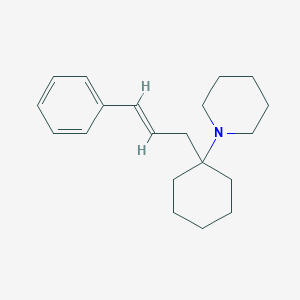

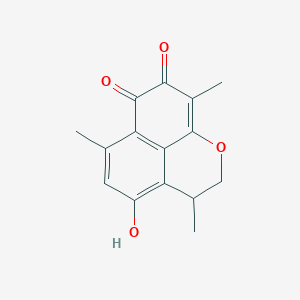

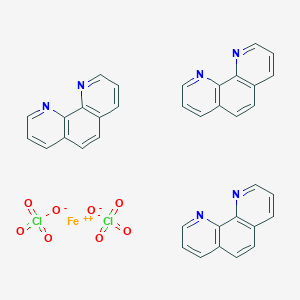

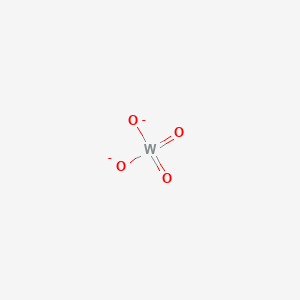

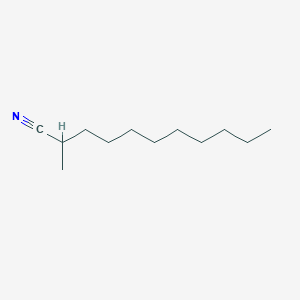

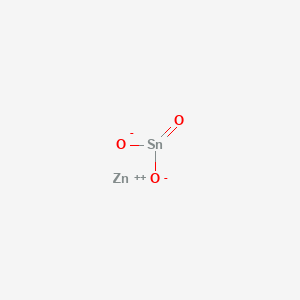

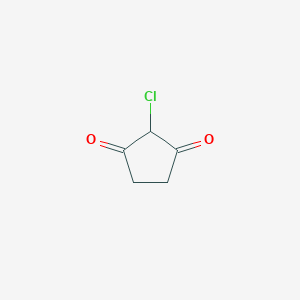

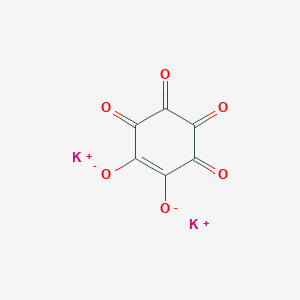

Potassium rhodizonate, also known as 3,4,5,6-Tetraoxocyclohexene-1,2-diol dipotassium salt or Rhodizonic acid potassium salt, is a benzoquinone derivative . It is the potassium salt of rhodizonic acid . Its crystalline structure has been reported and it exhibits space group Fddd .

The rhodizonate crystallizes out of the solution due to its relative insolubility in water .

Molecular Structure Analysis

The molecular formula of Potassium rhodizonate is C6O6K2 and its molecular weight is 246.26 . The compound is a dianion and undergoes various thermal and photochemical reactions with various oxidizing reagents in aqueous solution .Chemical Reactions Analysis

Rhodizonate dianion undergoes various thermal and photochemical reactions with various oxidizing reagents in aqueous solution . Potassium rhodizonate is suitable reagent for the preparation of staining solution used in the rhodizonate test for the detection of lead .Physical and Chemical Properties Analysis

Potassium rhodizonate is a black-reddish solid, poorly soluble in water and organic solvents . It has a melting point of >300 °C .Relevant Papers Several papers have been published on Potassium rhodizonate. For instance, a paper published in the International Union of Crystallography discusses the crystalline structure of Potassium rhodizonate . Another paper discusses the use of Potassium rhodizonate in the preparation of practical lithium batteries .

科学研究应用

放射化学:钚和镭的共结晶

罗丹明钾用于放射化学中,从尿液样本中共结晶钚和镭。 此应用在钚和镭的尿液分析中至关重要,它提供了一种检测和量化这些放射性元素的方法 .

工业化学:有机金属试剂

作为一种有机金属化合物,罗丹明钾用作工业化学中的试剂和前体材料。 它在薄膜沉积方面有应用,这对各种电子元件的制造至关重要 .

药物研究:药物合成中的前体

在药物研究中,罗丹明钾被用作合成各种药物的前体材料。 它的有机金属特性使其成为开发新药物的宝贵化合物 .

LED 制造:薄膜沉积

该化合物在 LED 的制造中得到应用。 罗丹明钾用于薄膜沉积,这对于生产高效 LED 灯至关重要 .

环境科学:酸解离常数的测定

罗丹明钾用于通过 pH 电位滴定法测定罗丹明酸的酸解离常数。 此应用在环境科学中具有重要意义,用于了解酸在天然水体中的行为 .

材料科学:有机金属催化剂

最后,在材料科学中,罗丹明钾在各种反应中充当催化剂。 它在催化中的作用对于开发新材料和改进现有材料至关重要 .

作用机制

Target of Action

Potassium rhodizonate, a benzoquinone derivative, is the potassium salt of rhodizonic acid . It is primarily used as a reagent in various chemical assays and reactions . .

Mode of Action

The rhodizonate dianion, the active form of potassium rhodizonate, undergoes various thermal and photochemical reactions with various oxidizing reagents in aqueous solution

Biochemical Pathways

It is known that the compound can be used in the preparation of staining solutions for the detection of lead , suggesting that it may interact with lead ions in biochemical systems.

Result of Action

Its use in the detection of lead suggests that it may form complexes with lead ions, which could potentially alter the biochemical environment .

Action Environment

The action of potassium rhodizonate can be influenced by environmental factors such as pH and the presence of other ions. For example, the compound’s ability to undergo redox reactions may be affected by the redox potential of the surrounding environment . Additionally, the compound’s solubility and stability may be influenced by the ionic strength and pH of the solution .

生化分析

Biochemical Properties

Potassium rhodizonate plays a significant role in biochemical reactions, particularly in the detection of metal ions such as lead and barium. The compound interacts with these metal ions to form colored complexes, which can be easily identified. The interaction between potassium rhodizonate and metal ions is primarily based on the formation of coordination bonds, where the oxygen atoms in the rhodizonate ion act as ligands, binding to the metal ions. This property is utilized in various assays to detect the presence of metals in biological and environmental samples .

Cellular Effects

Potassium rhodizonate influences various cellular processes, particularly those involving metal ion homeostasis. In cells, the compound can bind to metal ions, affecting their availability and distribution. This binding can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of potassium rhodizonate can alter the activity of metal-dependent enzymes, thereby affecting metabolic processes that rely on these enzymes .

Molecular Mechanism

At the molecular level, potassium rhodizonate exerts its effects through the formation of coordination complexes with metal ions. These complexes can inhibit or activate enzymes by altering their metal ion cofactors. For example, the binding of potassium rhodizonate to lead ions can inhibit enzymes that require lead as a cofactor, thereby disrupting their normal function. Additionally, the formation of these complexes can lead to changes in gene expression by affecting transcription factors that are sensitive to metal ion concentrations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium rhodizonate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its reactivity can decrease over time, especially in aqueous solutions. Long-term studies have shown that potassium rhodizonate can degrade, leading to a reduction in its effectiveness in metal ion detection assays. This degradation can also affect its long-term impact on cellular functions in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of potassium rhodizonate vary with different dosages in animal models. At low doses, the compound can effectively bind to metal ions without causing significant toxicity. At high doses, potassium rhodizonate can lead to adverse effects, including toxicity and disruption of metal ion homeostasis. Studies have shown that high doses of the compound can cause oxidative stress and damage to tissues, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

Potassium rhodizonate is involved in metabolic pathways related to metal ion metabolism. The compound interacts with enzymes and cofactors that are involved in the transport and utilization of metal ions. For example, potassium rhodizonate can affect the activity of enzymes that require metal ions as cofactors, thereby influencing metabolic flux and metabolite levels. This interaction can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

Within cells and tissues, potassium rhodizonate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, affecting their function and the distribution of metal ions within the cell. This binding can influence the localization and accumulation of metal ions, thereby affecting cellular processes that depend on these ions .

Subcellular Localization

Potassium rhodizonate is localized in specific subcellular compartments, where it exerts its effects on metal ion homeostasis. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For example, potassium rhodizonate can accumulate in the mitochondria, where it can influence mitochondrial function by affecting metal-dependent enzymes involved in energy production .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Potassium rhodizonate can be achieved through the reaction between rhodizonic acid and potassium hydroxide.", "Starting Materials": [ "Rhodizonic acid", "Potassium hydroxide" ], "Reaction": [ "Dissolve rhodizonic acid in water to form a solution.", "Add potassium hydroxide to the solution and stir until the pH reaches 7-8.", "Filter the mixture to obtain the solid precipitate of Potassium rhodizonate.", "Wash the precipitate with water to remove any impurities.", "Dry the Potassium rhodizonate under vacuum at room temperature." ] } | |

CAS 编号 |

13021-40-4 |

分子式 |

C6H2KO6 |

分子量 |

209.17 g/mol |

IUPAC 名称 |

dipotassium;3,4,5,6-tetraoxocyclohexene-1,2-diolate |

InChI |

InChI=1S/C6H2O6.K/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H; |

InChI 键 |

UGFHFZSZCJFOTO-UHFFFAOYSA-N |

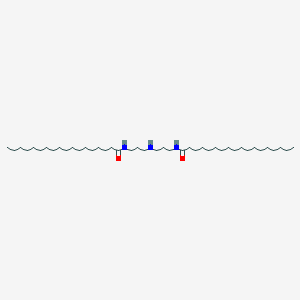

SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[K+].[K+] |

规范 SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[K] |

| 13021-40-4 | |

相关CAS编号 |

118-76-3 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。